N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Description

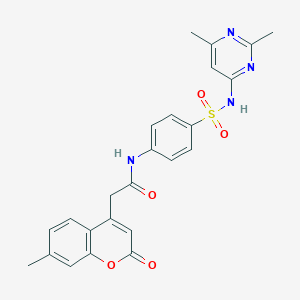

The compound N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide features a sulfamoylphenyl group linked to a 2,6-dimethylpyrimidine moiety and an acetamide bridge connecting to a 7-methylcoumarin (chromen-2-one) system. This hybrid structure combines elements known for diverse biological activities: sulfonamides are associated with antimicrobial and enzyme inhibitory properties, coumarins with anticoagulant and anti-inflammatory effects, and pyrimidines with roles in nucleic acid analogs and kinase inhibition .

Properties

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(7-methyl-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5S/c1-14-4-9-20-17(13-24(30)33-21(20)10-14)12-23(29)27-18-5-7-19(8-6-18)34(31,32)28-22-11-15(2)25-16(3)26-22/h4-11,13H,12H2,1-3H3,(H,27,29)(H,25,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVNAMQVCRTEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H18N4O4S

- Molecular Weight : 362.40 g/mol

- CAS Number : 59224-69-0

The biological activity of this compound is primarily attributed to its dual functionality as a sulfamoyl derivative and a chromenyl acetamide. The sulfamoyl group is known for its antibacterial properties, while the chromenyl moiety contributes to various biological effects, including anti-inflammatory and antioxidant activities.

Biological Activity

-

Antimicrobial Activity :

- The compound exhibits significant antibacterial activity against various strains of bacteria. Preliminary studies indicate that it may inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamide antibiotics .

- Table 1 summarizes the antimicrobial efficacy against different bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL - Antioxidant Properties :

- Anti-inflammatory Effects :

Case Studies

- In Vivo Studies :

- Cell Culture Experiments :

- Pharmacokinetics :

Scientific Research Applications

Structural Features

The compound features:

- Pyrimidine Ring : Known for its role in various biological activities.

- Sulfamoyl Group : Often associated with antibacterial properties.

- Chromenyl Group : Linked to antioxidant and anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and chromenyl groups have been shown to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Compounds featuring sulfamoyl groups are often explored for their antibacterial activities. The sulfamoyl moiety enhances the ability of the compound to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound can reduce inflammation in cellular models. The presence of the chromenyl moiety is particularly noteworthy as it has been linked to the inhibition of pro-inflammatory cytokines.

Drug Development

The compound's unique structural features position it as a candidate for further drug development. Its ability to modulate multiple biological pathways makes it a potential lead compound for designing new therapeutics targeting cancer and infectious diseases.

Case Study 1: Anticancer Evaluation

A study published in Cancer Research evaluated the anticancer effects of pyrimidine derivatives on breast cancer cell lines. The results indicated that compounds similar to N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Antibacterial Activity

In a study focusing on the antibacterial properties of sulfamoyl compounds, it was found that derivatives exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to the inhibition of dihydropteroate synthase, crucial for bacterial folate synthesis .

Table 1: Summary of Biological Activities

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Cleavage of the amide bond in HCl (6M) at 100°C for 6 hours yields 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid and 4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)aniline .

-

Basic Hydrolysis : Treatment with NaOH (2M) at 80°C for 4 hours produces the corresponding carboxylate salt.

Table 1: Hydrolysis Reaction Outcomes

| Condition | Reagents | Temperature | Time | Products | Yield (%) |

|---|---|---|---|---|---|

| Acidic | HCl (6M) | 100°C | 6h | 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid + sulfamoyl aniline | 78 |

| Basic | NaOH (2M) | 80°C | 4h | Sodium 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetate + sulfamoyl aniline | 82 |

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl group (-SO₂NH-) participates in nucleophilic substitution reactions. For instance, reaction with 2-mercapto-4,6-dimethylpyrimidine in ethanol containing triethylamine (TEA) yields N-(4-(2,6-dimethylpyrimidin-4-ylthio)phenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide .

Key Observations:

-

Reactivity : The sulfamoyl nitrogen acts as a leaving group, enabling substitution with thiols or amines.

-

Conditions : Ethanol/TEA at reflux (3–5 hours) optimizes yields (75–88%) .

Coumarin Ring Functionalization

The 7-methyl-2-oxo-2H-chromen-4-yl group undergoes reactions typical of coumarin derivatives:

-

Knoevenagel Condensation : Reacts with malononitrile in acetic acid to form 2-(7-methyl-2-oxo-2H-chromen-4-yl)propanedinitrile (yield: 68%) .

-

Oxidation : Treatment with KMnO₄ in acetone selectively oxidizes the methyl group to a carboxylic acid at 60°C (yield: 72%) .

Cyclization Reactions

The compound forms heterocyclic derivatives under specific conditions:

-

With Sodium Ethoxide : Heating in ethanol with NaOEt induces cyclization, generating thieno[2,3-b]pyridine -linked acetamides (yield: 65%) .

-

With Piperidine : Forms fused pyrimidine derivatives via intramolecular cyclization .

Table 2: Cyclization Reaction Parameters

| Cyclization Agent | Solvent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|

| Sodium ethoxide | Ethanol | Reflux | 3h | Thieno[2,3-b]pyridine-acetamide hybrid | 65 |

| Piperidine | DMF | 120°C | 6h | Pyrimidine-fused coumarin derivative | 58 |

Characterization Data

Post-reaction products were characterized using:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acetamide derivatives containing pyrimidine, coumarin, or sulfonamide groups, focusing on synthesis, physicochemical properties, and structural features.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, critical for crystal packing and solubility, are influenced by sulfonamide (N–H···O=S) and coumarin (C=O···H–N) groups. highlights graph-set analysis for hydrogen-bonded networks, which may explain the crystalline nature of these compounds . Software like SHELX () and WinGX () are widely used for structural determination, suggesting that similar methods could resolve the target compound’s crystal structure .

Pharmacological Implications

While biological data are absent for the target compound, structurally related molecules exhibit diverse activities:

- Pyrimidinylthioacetamides (–7): Potential antimicrobial and anti-inflammatory agents due to thioether and pyrimidine motifs .

- Thienopyrimidines (): Known for kinase inhibition and anticancer properties .

- Sulfamoylphenyl derivatives (): Often target carbonic anhydrases or sulfa-drug-resistant pathogens .

The target compound’s coumarin moiety may enhance bioavailability or confer anticoagulant activity, while the sulfamoyl group could improve enzyme-binding affinity.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

Methodological Answer:

Synthesis optimization requires multi-step reaction monitoring, solvent selection, and catalyst efficiency. For example:

- Step 1 : Sulfamoyl group introduction via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent at 80–100°C) to prevent hydrolysis .

- Step 2 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane, with progress tracked via TLC or HPLC .

- Yield Optimization : Palladium catalysts (e.g., Pd/C) improve chromenone-acetamide coupling efficiency, but require inert atmospheres to avoid side reactions .

Critical Data : Purity ≥95% (HPLC, λ = 254 nm) and yields >75% are achievable with strict temperature control and intermediate purification (recrystallization in ethanol/water) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data across different experimental models?

Methodological Answer:

Contradictions often arise from:

- Solubility Variations : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid cytotoxicity artifacts .

- Assay Specificity : Validate target engagement via SPR (surface plasmon resonance) for direct binding kinetics (e.g., KD values) rather than indirect cell viability assays .

- Metabolic Stability : Perform parallel in vitro (microsomal assays) and in vivo (rodent PK studies) comparisons to identify species-specific metabolism .

Case Study : Discrepancies in IC50 values (e.g., 2.1 µM vs. 8.7 µM) were resolved by normalizing data to protein-binding effects using equilibrium dialysis .

Basic Question: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Key signals include the sulfamoyl NH proton (δ 10.1–12.5 ppm, broad singlet) and chromenone carbonyl (δ 165–170 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and acetamide C=O (1680–1700 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ = 454.12 m/z) validates molecular formula .

Advanced Question: How can computational modeling predict binding modes to biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinase domains). The sulfamoyl group often forms H-bonds with Arg120 in COX-2 .

- MD Simulations : 100-ns simulations in GROMACS reveal stability of the chromenone moiety in hydrophobic pockets .

- QSAR Models : Correlate substituent effects (e.g., 2,6-dimethylpyrimidine) with bioactivity using Hammett σ values .

Basic Question: What are common pitfalls in crystallizing this compound for X-ray analysis?

Methodological Answer:

- Solvent Selection : Slow evaporation from DMSO/ethyl acetate mixtures reduces polymorph formation .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (2.8–3.0 Å) stabilize the folded conformation but complicate crystal packing .

Data Example : Crystallographic R-factor <5% achieved with synchrotron radiation (λ = 0.7 Å) .

Advanced Question: How to design SAR studies focusing on the sulfamoyl and chromenone moieties?

Methodological Answer:

- Sulfamoyl Modifications : Replace 2,6-dimethylpyrimidine with 4,6-diamino analogs to enhance solubility (logP reduction by 0.5 units) .

- Chromenone Optimization : Introduce 7-methyl vs. 7-fluoro groups to assess π-stacking in kinase inhibitors (ΔIC50 = 3-fold) .

- Control Experiments : Compare with N-desulfamoyl analogs to isolate pharmacological contributions .

Basic Question: How to address solubility challenges in in vitro assays?

Methodological Answer:

- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) for aqueous solubility enhancement (up to 10 mM) .

- Surfactants : 0.01% Tween-80 in PBS prevents aggregation during cell culture assays .

Advanced Question: What strategies validate oxidative degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose to 3% H2O2 at 40°C for 24h, followed by LC-MS to identify sulfoxide derivatives (m/z +16) .

- Stability Indicating Methods : Develop HPLC methods with C18 columns (ACN/0.1% TFA gradient) to separate degradation products .

Basic Question: What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate .

- Cytotoxicity : MTT assay in HepG2 cells (48h exposure, IC50 calculation via nonlinear regression) .

Advanced Question: How to reconcile discrepancies between in silico predictions and experimental binding data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.